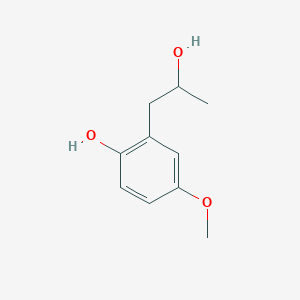

2-(2-Hydroxypropyl)-4-methoxyphenol

Description

2-(2-Hydroxypropyl)-4-methoxyphenol is a phenolic derivative characterized by a methoxy group at the 4-position and a 2-hydroxypropyl substituent at the 2-position of the benzene ring. This structural configuration confers unique physicochemical properties, including enhanced solubility due to the hydroxyl group and moderate lipophilicity from the methoxy and propyl moieties. The compound has been identified in natural sources, particularly in fungal metabolites from Penicillium species, where it is biosynthesized as part of secondary metabolic pathways .

Properties

Molecular Formula |

C10H14O3 |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

2-(2-hydroxypropyl)-4-methoxyphenol |

InChI |

InChI=1S/C10H14O3/c1-7(11)5-8-6-9(13-2)3-4-10(8)12/h3-4,6-7,11-12H,5H2,1-2H3 |

InChI Key |

CTOUXLCZXBMGMM-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=C(C=CC(=C1)OC)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Hydroxypropyl)-4-methoxyphenol typically involves the alkylation of 4-methoxyphenol with 2-chloropropanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: In an industrial setting, the production of 2-(2-Hydroxypropyl)-4-methoxyphenol can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts such as phase transfer catalysts can further enhance the efficiency of the reaction.

Types of Reactions:

Oxidation: 2-(2-Hydroxypropyl)-4-methoxyphenol can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: The compound can be reduced to form the corresponding hydroquinone using reducing agents such as sodium borohydride.

Substitution: The hydroxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and sulfonates.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: Quinones.

Reduction: Hydroquinones.

Substitution: Various substituted phenols depending on the reagent used.

Scientific Research Applications

2-(2-Hydroxypropyl)-4-methoxyphenol has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential antioxidant properties and its ability to scavenge free radicals.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for diseases related to oxidative stress.

Industry: It is used in the formulation of various cosmetic and personal care products due to its antioxidant properties.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxypropyl)-4-methoxyphenol primarily involves its antioxidant activity. The compound can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage to cells and tissues. This activity is mediated through the phenolic hydroxyl group, which is capable of undergoing redox reactions.

Comparison with Similar Compounds

7-Hydroxy-2-(2-hydroxypropyl)-5-methylchromone

Isolated from Penicillium sp. HPQJ10 and Penicillium oxalicum HSY-P-17, this chromone derivative shares the 2-(2-hydroxypropyl) group but incorporates a chromone backbone (benzopyran-4-one) and a methyl substituent at the 5-position.

2-Methoxy-4-propylphenol (FDB008859)

This compound lacks the hydroxyl group on the propyl chain, resulting in reduced polarity. The absence of the hydroxypropyl moiety limits hydrogen-bonding capacity, which may decrease solubility and alter bioavailability compared to 2-(2-Hydroxypropyl)-4-methoxyphenol .

4-(3-(tert-Butoxy)-2-hydroxypropyl)-2-methoxyphenol (3c)

A eugenol-derived alkoxy alcohol with a bulky tert-butoxy group on the propyl chain. This contrasts with the unmodified hydroxypropyl group in the target compound, which balances solubility and hydrophobicity .

4-(2-((4-Fluorobenzyl)oxy)-3-hydroxypropyl)-2-methoxyphenol (3g)

This derivative features a fluorobenzyl ether substitution, introducing aromaticity and electronegativity. The fluorine atom may improve metabolic stability and receptor binding affinity compared to the simpler hydroxypropyl group in 2-(2-Hydroxypropyl)-4-methoxyphenol .

Comparative Data Table

*LogP values estimated using ChemDraw software.

Key Research Findings

Bioactivity: Semisynthetic eugenol derivatives (e.g., 3c, 3g) exhibit potent insecticidal activity against Sf9 cells, attributed to their lipophilic substituents enhancing cellular uptake.

Solubility and Formulation: The hydroxypropyl group in the target compound improves aqueous solubility compared to 2-Methoxy-4-propylphenol, making it more suitable for biological applications.

Natural vs. Synthetic Origins : Natural derivatives from Penicillium spp. are produced in lower yields but offer structural diversity for drug discovery. Semisynthetic analogues allow precise functionalization for enhanced activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.